(3S)-3,6-diaminohexanoic acid

Enzymology Stereochemistry Biocatalysis

Standard L-alpha-lysine derivatives lack metabolic stability and are degraded by common peptidases, compromising peptide drug half-life. (3S)-3,6-Diaminohexanoic acid (L-beta-lysine) provides a solution: - **Protease resistance**: Beta-amino acid backbone prevents enzymatic cleavage, extending in vivo half-life. - **Stereochemical precision**: >100-fold selectivity for (3S)- over (3R)-enantiomer by lysine 2,3-aminomutase; essential for biocatalytic pathways. - **Validated antimicrobial activity**: MIC 0.4-6.25 µg/mL in racemomycins and ε-(L-β-lysine) polypeptides against resistant strains. Supplied with analytical data. Available for immediate R&D shipment.

Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
CAS No. 504-21-2
Cat. No. B3426055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3,6-diaminohexanoic acid
CAS504-21-2
Molecular FormulaC6H14N2O2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC(CC(CC(=O)O)N)CN
InChIInChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1
InChIKeyQKEWQOJCHPFEAF-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-3,6-Diaminohexanoic Acid Identity & Core Properties


(3S)-3,6-Diaminohexanoic acid, systematically named L-beta-lysine, is a chiral beta-amino acid with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol [1]. It serves as a key intermediate in the lysine degradation pathway, produced from L-lysine via lysine 2,3-aminomutase (EC 5.4.3.2) [2]. Unlike proteinogenic alpha-amino acids, its amino group is positioned on the beta-carbon, conferring distinct stereoelectronic properties and metabolic stability [3]. This compound exists as a white to off-white solid with a predicted boiling point of 319.6±32.0 °C and a LogP of -4.16, indicating high aqueous solubility .

Chiral beta-amino acid reference standard workflow
Lysine degradation pathway and aminomutase studies
Stereochemical-control fit for enzymatic recognition research

Why (3S)-3,6-Diaminohexanoic Acid Cannot Be Substituted


Substituting (3S)-3,6-diaminohexanoic acid with its (3R)-enantiomer, D-beta-lysine, or with proteinogenic L-alpha-lysine leads to profound loss of function in enzymatic and antimicrobial contexts. Lysine 2,3-aminomutase, the enzyme responsible for its biosynthesis, exhibits negligible activity toward D-lysine (less than 1% of L-lysine conversion) [1], while lysine 5,6-aminomutase undergoes suicide inactivation at a rate ≥25-fold faster with L-beta-lysine than with D-lysine [2]. Furthermore, the beta-amino acid backbone resists proteolytic degradation by common peptidases, a property not shared by alpha-amino acids, making generic substitution scientifically untenable [3].

(3R)-enantiomer
Lysine 2,3-aminomutase recognition may differ substantially; enzyme activity with D-lysine is reported to be minimal, making direct substitution unlikely to preserve pathway readouts.
L-alpha-lysine
Alpha-amino acid backbone is susceptible to common proteases, whereas the beta-backbone resists degradation. Substituting with alpha-lysine may alter metabolic stability and antimicrobial modeling.
Racemic mixture
The (3S)-enantiomer shows markedly higher suicide inactivation rates in lysine 5,6-aminomutase assays; a racemic mixture may dilute or confound mechanism-based inhibition endpoints.

(3S)-3,6-Diaminohexanoic Acid vs. Analogs: Direct Evidence


Stereospecific Recognition by Lysine 2,3-Aminomutase

Lysine 2,3-aminomutase (EC 5.4.3.2) exhibits strict stereoselectivity. The enzyme catalyzes the interconversion of L-lysine and L-beta-lysine [(3S)-3,6-diaminohexanoic acid] but shows less than 1% activity with D-lysine as a substrate [1]. This near-absolute discrimination confirms that the (3S)-configuration is essential for biological recognition, while the (3R)-enantiomer or D-lysine cannot substitute.

Stereospecific Recognition
Head-to-head
>100-fold higher enzymatic activity for (3S)-enantiomer vs D-lysine
Confirms (3S)-stereochemistry is required for lysine 2,3-aminomutase pathway engagement.
Clostridium subterminale enzyme assay;
Suicide Inactivation Rate
Head-to-head
≥25-fold faster inactivation by L-beta-lysine vs D-lysine
Indicates unique reactivity in radical SAM enzyme studies; (3S)-enantiomer essential for mechanism-based inhibition models.
Lysine 5,6-aminomutase from Acetoanaerobium sticklandii.
Thermodynamic Equilibrium
Head-to-head
Keq = 5.3 ± 0.3 (L-beta-lysine) vs 0.19 (L-alpha-lysine)
~28-fold thermodynamic preference for beta-isomer supports its dominance in lysine 2,3-aminomutase equilibria.
pH 7.7, 30°C; equilibrium isotope labeling confirmed 84% beta-isomer.
Antimicrobial Activity
Reported
MIC 3.125–6.25 µg/mL (ε-(L-β-lysine) polypeptide); racemomycin-B MIC 0.4 µg/mL
Reported MIC endpoint context; activity scales with beta-lysine residue count, supporting antimicrobial screening studies.
Tested against aminoglycoside-resistant bacteria, Pseudomonas syringae, Fusarium oxysporum.
Proteolytic Stability
Class-level
Beta-amino acid backbone resists common proteases; not recognized by alpha-peptidases.
Supports metabolic stability research context; may extend peptide half-life in model systems.
Class property of beta-amino acids; confirm with target protease panel.
Enzymology Stereochemistry Biocatalysis

Suicide Inactivation of Lysine 5,6-Aminomutase

Lysine 5,6-aminomutase (EC 5.4.3.3) undergoes substrate-dependent suicide inactivation. The rate of inactivation with L-beta-lysine [(3S)-3,6-diaminohexanoic acid] is at least 25 times faster than with D-lysine [1]. This indicates a dramatically higher propensity for mechanism-based inhibition by the (3S)-enantiomer, a critical consideration in enzymatic reaction design.

Suicide Inactivation Rate
Head-to-head
≥25-fold faster inactivation by L-beta-lysine vs D-lysine
Indicates unique reactivity in radical SAM enzyme studies; (3S)-enantiomer essential for mechanism-based inhibition models.
Lysine 5,6-aminomutase from Acetoanaerobium sticklandii.
Enzyme Kinetics Mechanism-Based Inhibition Biocatalysis

Thermodynamic Equilibrium Favors Beta-Isomer

The interconversion of L-lysine and L-beta-lysine catalyzed by lysine 2,3-aminomutase is enthalpy-driven, with equilibrium constants favoring the beta-isomer. At pH 7.7 and 30°C, Keq = 5.3 ± 0.3 in the direction of L-beta-lysine formation [1]. Equilibrium isotope labeling confirms 84% of the mixture exists as L-beta-lysine versus 16% as L-lysine [1].

Thermodynamic Equilibrium
Head-to-head
Keq = 5.3 ± 0.3 (L-beta-lysine) vs 0.19 (L-alpha-lysine)
~28-fold thermodynamic preference for beta-isomer supports its dominance in lysine 2,3-aminomutase equilibria.
pH 7.7, 30°C; equilibrium isotope labeling confirmed 84% beta-isomer.
Chemical Thermodynamics Metabolic Engineering Biocatalysis

Antimicrobial Potency of Beta-Lysine Compounds

ε-(L-β-lysine) polypeptide, derived from (3S)-3,6-diaminohexanoic acid, exhibits antimicrobial activity equivalent or superior to aminoglycoside antibiotics, with MIC values of 3.125–6.25 µg/mL [1]. Racemomycin-B, containing three beta-lysine moieties, shows MICs of 0.4 µg/mL against Pseudomonas syringae and 0.1–2.0 µg/mL against Fusarium oxysporum [2]. Activity correlates directly with beta-lysine content (RM-B > RM-C > RM-A) [2].

Antimicrobial Activity
Reported
MIC 3.125–6.25 µg/mL (ε-(L-β-lysine) polypeptide); racemomycin-B MIC 0.4 µg/mL
Reported MIC endpoint context; activity scales with beta-lysine residue count, supporting antimicrobial screening studies.
Tested against aminoglycoside-resistant bacteria, Pseudomonas syringae, Fusarium oxysporum.
Antimicrobial Peptides Antibiotic Discovery Medicinal Chemistry

Proteolytic Stability of Beta-Amino Acid Backbone

The beta-amino acid backbone of (3S)-3,6-diaminohexanoic acid confers resistance to hydrolysis by common proteases and peptidases that readily cleave alpha-peptide bonds [1]. This structural feature is absent in L-alpha-lysine and other proteinogenic amino acids, making L-beta-lysine a preferred scaffold for designing metabolically stable peptide therapeutics [2].

Proteolytic Stability
Class-level
Beta-amino acid backbone resists common proteases; not recognized by alpha-peptidases.
Supports metabolic stability research context; may extend peptide half-life in model systems.
Class property of beta-amino acids; confirm with target protease panel.
Peptide Stability Protease Resistance Drug Design

Optimal Applications of (3S)-3,6-Diaminohexanoic Acid


Enzymatic Synthesis of Stereopure Beta-Amino Acids

Given the >100-fold stereoselectivity of lysine 2,3-aminomutase for the (3S)-enantiomer over D-lysine [7], procurement of (3S)-3,6-diaminohexanoic acid is essential for biocatalytic production of downstream metabolites like (3S,5S)-3,5-diaminohexanoate or N6-acetyl-β-L-lysine. The equilibrium constant Keq = 5.3 favoring beta-isomer formation [6] further supports its use in engineered metabolic pathways.

Antimicrobial Peptide Development for Resistant Pathogens

The demonstrated MIC values of 3.125–6.25 µg/mL for ε-(L-β-lysine) polypeptide [7] and the beta-lysine dose-dependent activity in racemomycins (MIC 0.4 µg/mL) [6] establish (3S)-3,6-diaminohexanoic acid as a critical monomer for synthesizing novel antimicrobials effective against aminoglycoside-resistant bacteria and fungi.

Design of Metabolically Stable Peptide Therapeutics

The beta-amino acid backbone of (3S)-3,6-diaminohexanoic acid confers inherent resistance to proteolytic degradation [7]. This property is exploited in peptide drug design to extend half-life and improve bioavailability, a distinct advantage over alpha-amino acid-based therapeutics [6].

Radical SAM Enzyme Mechanistic & Suicide Inhibition Studies

The ≥25-fold faster suicide inactivation rate of lysine 5,6-aminomutase by L-beta-lysine compared to D-lysine [7] makes (3S)-3,6-diaminohexanoic acid a valuable probe for investigating radical SAM enzyme mechanisms and designing mechanism-based inhibitors.

Application
Selection Property
Validation Focus
Beta-amino acid biocatalysis studies
Stereochemical-control context
Enzyme stereoselectivity endpoints
Antimicrobial screening research
Beta-lysine residue incorporation
MIC and strain-panel endpoints
Metabolic stability modeling
Beta-amino acid backbone stability
Protease-resistance assay context
Radical SAM enzyme research
Mechanism-based inactivation profile
Inactivation rate endpoint context

Technical Documentation Hub

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19 linked technical documents
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